molecular formula C13H17NO3 B13503378 Ethyl 7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

Ethyl 7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

Cat. No.: B13503378
M. Wt: 235.28 g/mol
InChI Key: IUKAKFVFTNEVJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate is a chemical compound that belongs to the class of tetrahydroisoquinolines Tetrahydroisoquinolines are significant due to their presence in various natural products and therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

Ethyl 7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through modulation of neurotransmitter systems and inhibition of certain enzymes involved in inflammatory processes . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry and drug development .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl 7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

InChI

InChI=1S/C13H17NO3/c1-3-17-13(15)12-8-14-7-9-6-10(16-2)4-5-11(9)12/h4-6,12,14H,3,7-8H2,1-2H3

InChI Key

IUKAKFVFTNEVJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC2=C1C=CC(=C2)OC

Origin of Product

United States

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